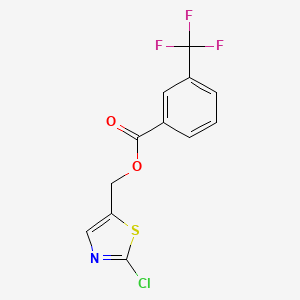

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is a chemical compound that features a thiazole ring substituted with a chlorine atom and a trifluoromethyl group attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the benzoate ester. One common method involves the condensation of a suitable thioamide with a halogenated carbonyl compound under basic conditions to form the thiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator . The final esterification step involves the reaction of the thiazole derivative with 3-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Substitution: Amino or thiol-substituted thiazole derivatives.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Alcohol derivatives of the ester group.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole moiety in (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate contributes to its antimicrobial properties. Studies have shown that derivatives of thiazole exhibit significant activity against various bacterial strains. For instance, research indicates that compounds containing thiazole rings can inhibit the biosynthesis of bacterial lipids, leading to effective antimicrobial action against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have also been investigated extensively. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds against cancer cell lines.

Case Study: Anticancer Activity

In vitro studies assessed the anticancer activity of thiazole derivatives against human breast cancer cell lines (MCF7). The results indicated that this compound showed significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .

Agricultural Applications

Thiazole compounds are also recognized for their role as agrochemicals. They are employed as fungicides and herbicides due to their ability to disrupt metabolic pathways in target organisms.

Case Study: Fungicidal Activity

Research has demonstrated that thiazole-based compounds possess fungicidal properties against various fungal pathogens affecting crops. Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops like wheat and corn .

Materials Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance.

Case Study: Polymer Composites

Studies have shown that incorporating this compound into polymer composites improves their mechanical strength and thermal stability. Such enhancements make these materials suitable for applications in automotive and aerospace industries .

Mecanismo De Acción

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Triazolothiadiazines: These compounds combine the structural features of triazoles and thiadiazines and are known for their broad pharmacological activities.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of both a chlorine-substituted thiazole ring and a trifluoromethyl benzoate ester. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.

Actividad Biológica

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its synthesis, biological activities, and related research findings.

- Molecular Formula : C₁₂H₈ClF₃N₂O₂S

- Molecular Weight : 336.72 g/mol

- CAS Number : 350339

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiazole ring through the condensation of a thioamide with a halogenated carbonyl compound.

- Introduction of the trifluoromethyl group , often via radical trifluoromethylation using reagents such as trifluoromethyl iodide.

This method allows for the efficient production of the compound with high yields suitable for industrial applications .

Antifungal and Herbicidal Properties

Research indicates that compounds with similar structures exhibit significant antifungal activity. For instance, a study on related thiazole derivatives showed effective inhibition against various fungal strains, suggesting that this compound may also possess similar properties .

| Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |

|---|---|---|

| 10f | High | 14.44 |

| Pyraclostrobin | Moderate | 81.4 |

This indicates that modifications in the chemical structure can enhance biological efficacy against specific pathogens.

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos to evaluate the safety profile of this compound. The lethal concentration (LC50) was determined to be approximately 20.58 mg/L , classifying it as a low-to-moderate toxicity compound .

Case Studies and Research Findings

- Zebrafish Embryo Toxicity : A detailed study demonstrated that exposure to concentrations above 2 mg/L resulted in increased mortality rates among zebrafish embryos, highlighting the need for careful evaluation in ecological contexts .

- Herbicidal Activity : The compound has been part of research aimed at developing novel herbicides that interact with plant metabolism in multiple ways, showcasing its potential application in agricultural settings .

- Comparative Studies : Other studies have compared the biological activities of thiazole derivatives against known standards like pyraclostrobin, revealing that some derivatives exhibit superior antifungal activity, thereby supporting further exploration of this compound's potential .

Propiedades

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEGSXXYCYNEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.